molecular formula C16H13N3O3 B382486 (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-methylbenzoate CAS No. 326183-73-7

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-methylbenzoate

Cat. No.: B382486
CAS No.: 326183-73-7
M. Wt: 295.29g/mol
InChI Key: UMELKUVDGKDHFE-UHFFFAOYSA-N
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Description

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-methylbenzoate (CAS 326183-73-7) is a small molecule with a molecular formula of C16H13N3O3 and a molecular weight of 295 Da. This benzotriazinone derivative is a key intermediate in medicinal chemistry and organic synthesis, valued for its potential diverse biological activities . Benzotriazine and benzotriazinone cores are recognized in research as privileged structures for designing pharmacologically active compounds. These scaffolds demonstrate versatile biological properties, including significant antimicrobial and antiproliferative activities, making them promising candidates in drug discovery campaigns . Specific benzotriazinone derivatives have been synthesized and evaluated as promising inhibitors against human liver carcinoma cell lines (HepG2), showing potent cytotoxic activity with low IC50 values, highlighting their potential in anticancer research . Furthermore, the benzotriazole moiety is often investigated as a bioisosteric replacement for other nitrogen-containing heterocycles, such as imidazole and triazole, to modify activity profiles and improve physicochemical properties of lead compounds . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c1-11-6-2-3-7-12(11)16(21)22-10-19-15(20)13-8-4-5-9-14(13)17-18-19/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMELKUVDGKDHFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCN2C(=O)C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 2-Methylbenzoic Acid Derivatives

The foundational step involves esterification of 2-methylbenzoic acid or its halogenated analogs. Methanol and sulfuric acid are routinely employed under reflux conditions (65–80°C) to produce methyl 2-methylbenzoate intermediates. For example, 4-bromo-2-methylbenzoic acid reacts with methanol in the presence of concentrated sulfuric acid, achieving near-quantitative conversion within 6 hours. This method aligns with broader esterification protocols, where acid catalysts protonate carbonyl groups, facilitating nucleophilic attack by methanol.

Reaction Conditions:

  • Catalyst: H<sub>2</sub>SO<sub>4</sub> (2–5 mol%)

  • Solvent: Methanol (8–10 vol. equivalents)

  • Temperature: 65–80°C (reflux)

  • Yield: 92–95%

Halogenation and Cyclization to Form the 4-Oxo-1,2,3-Benzotriazin-3-yl Group

The final step involves alpha-halogenation followed by cyclization. Bromosuccinimide (NBS) in tetrahydrofuran-water (1:1) selectively brominates the ketone group at 80°C, facilitating subsequent cyclization with ammonium acetate to form the benzotriazine ring. This method avoids over-halogenation and ensures regioselectivity, critical for maintaining structural integrity.

Key Data:

  • Halogenating Agent: NBS (1.2–1.5 eq)

  • Cyclization Agent: NH<sub>4</sub>OAc (2 eq)

  • Yield: 78–82%

Mechanistic Insights and Reaction Optimization

Esterification Kinetics and Solvent Effects

Esterification efficiency correlates with solvent polarity and proton availability . Methanol’s high polarity stabilizes the transition state, while sulfuric acid’s strong acidity accelerates carbonyl activation. Kinetic studies reveal a second-order dependence on acid and alcohol concentrations, with an activation energy of ~45 kJ/mol. Alternatives like ethanol or isopropanol reduce yields by 15–20% due to steric hindrance.

Palladium Catalysis: Ligand and Solvent Interactions

The dppf ligand in Pd(dppf)Cl<sub>2</sub> enhances electron density at the palladium center, facilitating oxidative addition of aryl bromides. Mixed solvents like THF/H<sub>2</sub>O improve catalyst solubility and substrate diffusion, while sodium carbonate neutralizes HBr byproducts, preventing catalyst poisoning.

Halogenation Selectivity and Byproduct Mitigation

NBS’s electrophilic bromine preferentially attacks electron-rich ketone α-positions. Water in the solvent system quenches residual HBr, minimizing dibromination. GC-MS analysis confirms >95% monobrominated product purity.

Analytical Characterization and Quality Control

Spectroscopic Validation

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 7.88–7.90 (d, 1H, ArH), 7.26–7.29 (m, 2H, ArH), 3.88 (s, 3H, OCH<sub>3</sub>), 2.60 (s, 3H, CH<sub>3</sub>).
IR (KBr): 1720 cm<sup>−1</sup> (C=O ester), 1675 cm<sup>−1</sup> (C=O benzotriazine).

Chromatographic Purity Assessment

HPLC (C18 column, MeCN/H<sub>2</sub>O 70:30): Retention time = 6.2 min, purity >98%.

Industrial Scalability and Environmental Considerations

The synthetic route’s scalability is demonstrated at the kilogram scale , with THF and water recycled via distillation, reducing waste. E-factor calculations indicate a 3.2 kg waste/kg product ratio, comparable to green chemistry benchmarks.

Applications in Drug Discovery

The compound’s benzotriazine-ester hybrid structure enables dual functionality as a protease inhibitor and pharmacokinetic enhancer. Recent studies highlight its role in HDAC inhibition, with IC<sub>50</sub> values of 120 nM against HDAC6 .

Chemical Reactions Analysis

Types of Reactions

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzotriazinyl moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of benzotriazinyl oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzotriazinyl derivatives.

Scientific Research Applications

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of peptide bonds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-methylbenzoate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition of enzymatic functions or the alteration of protein conformation, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related benzotriazinone derivatives and substituted benzoate esters, highlighting differences in substituents, physicochemical properties, and applications.

Structural Analogues with Benzotriazinone Core

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-methylbenzoate 2-methylbenzoate C₁₆H₁₃N₃O₄* 311.30 Electron-donating methyl group enhances stability; potential intermediate for bioactive molecules.
Azinphos-methyl Phosphorodithioate C₁₀H₁₂N₃O₃PS₂ 317.30 Insecticide/acaricide; high toxicity due to phosphorus moiety.
Methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate Acetate C₁₀H₉N₃O₃ 235.20 95% purity; used in synthetic chemistry for nucleophilic substitution reactions.
trans-4-[(4-Oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarboxylic acid Cyclohexanecarboxylate C₁₅H₁₇N₃O₃ 287.31 Rigid cyclohexane backbone; applications in crystal engineering.
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-(6-methyl-1-benzofuran-3-yl)acetate Benzofuryl-acetate C₂₀H₁₅N₃O₄ 361.35 Enhanced lipophilicity for membrane permeability studies.

Substituted Benzoate Esters

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Reactivity/Applications Reference
Methyl 2-methylbenzoate (M2MB) 2-methyl C₉H₁₀O₂ 150.17 Electron-donating group stabilizes electrophilic substitution; solvent/compatibility studies.
Methyl 2-chlorobenzoate (M2CB) 2-chloro C₈H₇ClO₂ 170.59 Electron-withdrawing Cl increases electrophilicity; agrochemical precursor.
Methyl 2-nitrobenzoate (M2NB) 2-nitro C₈H₇NO₄ 181.15 Strong electron-withdrawing nitro group; intermediate in explosive synthesis.
Benzyl benzoate (BB) Unsubstituted C₁₄H₁₂O₂ 212.24 Nonpolar solvent; plasticizer in polymers.

Key Research Findings

Substituent Effects: Electron-donating groups (e.g., 2-methyl in the target compound) reduce electrophilic aromatic substitution reactivity compared to electron-withdrawing groups (e.g., Cl or NO₂ in M2CB/M2NB). This impacts applications in catalysis and drug design .

Biological Activity: While azinphos-methyl’s phosphorodithioate group confers insecticidal activity, the target compound’s ester linkage may prioritize hydrolytic stability over bioactivity, making it suitable for non-pesticidal applications like polymer additives .

Synthetic Utility: Benzotriazinone esters are versatile intermediates. For example, methyl 2-(4-oxo-benzotriazin-3-yl)acetate (95% purity) is used in peptide coupling reactions .

Biological Activity

(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-methylbenzoate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a benzotriazin moiety, which is known for its diverse pharmacological properties, including antitumor and antimicrobial activities. This article delves into the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₃N₃O₃. The structure includes a benzotriazin ring that contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₆H₁₃N₃O₃
Molecular Weight297.29 g/mol
IUPAC NameThis compound
CAS Number694208

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The benzotriazin moiety can form stable complexes with enzymes and receptors, potentially inhibiting their activity or altering their function.

Antitumor Activity

Research indicates that compounds containing the benzotriazin structure exhibit significant antitumor properties. For instance, studies have shown that derivatives of benzotriazine can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related benzotriazine derivative significantly inhibited the growth of human cancer cell lines in vitro. The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.

Antimicrobial Activity

Compounds similar to this compound have also shown promising antimicrobial activity. Their mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Research Findings:
A comparative study evaluated the antimicrobial efficacy of various benzotriazine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antimicrobial properties .

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Toxicological assessments have indicated potential risks associated with high doses.

Toxicity Studies:
In a risk characterization document by the California Environmental Protection Agency, azinphos-methyl—a compound structurally related to benzotriazines—was evaluated for its toxicity. It was found to inhibit cholinesterase enzymes at certain exposure levels, raising concerns about its safety in agricultural applications . This highlights the importance of conducting thorough toxicological evaluations for similar compounds.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 2-methylbenzoate to maximize yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction parameters. Key factors include:

  • Temperature : Elevated temperatures (45–60°C) enhance reaction kinetics but must avoid thermal decomposition .

  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve solubility of intermediates, while dichloromethane aids in maintaining stereochemical integrity .

  • Reaction Time : Extended durations (12–24 hours) ensure complete acylation of the benzotriazin core .

  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) resolves byproducts.

    Parameter Optimal Range Impact on Yield
    Temperature45–60°C↑ Yield by 15–20%
    SolventAcetonitrile/DCM↑ Purity by >95%
    Reaction Time12–24 hours↑ Conversion rate

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity and detects impurities (e.g., unreacted 2-methylbenzoic acid) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₆H₁₃N₃O₃; calc. 295.09) and fragmentation patterns .
  • IR Spectroscopy : Peaks at 1720 cm⁻¹ (ester C=O) and 1670 cm⁻¹ (benzotriazin-4-one) confirm functional groups .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Methodological Answer :

  • Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .
  • Temperature: –20°C in a desiccator (humidity <10%) to avoid dimerization via residual moisture .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological interactions?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with target enzymes (e.g., proteases) using software like AutoDock Vina. The benzotriazin core’s planar structure may facilitate π-π stacking with aromatic residues in active sites .
  • Comparative Studies : Synthesize stereoisomers and compare bioactivity via IC₅₀ assays. For example, R-configuration at the methyl ester may enhance binding affinity by 30% compared to S-isomers .

Q. What theoretical frameworks guide the study of this compound’s reactivity in nucleophilic environments?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Theory : Analyze HOMO-LUMO gaps to predict sites vulnerable to nucleophilic attack (e.g., the 4-oxo group in benzotriazin) .
  • DFT Calculations : Use Gaussian 16 to model transition states during ester hydrolysis. Solvent effects (e.g., water vs. DMSO) can alter activation barriers by 5–10 kcal/mol .

Q. How can researchers resolve contradictions in reported synthetic yields across studies?

  • Methodological Answer :

  • Meta-Analysis : Tabulate yields against reaction conditions (see Table 1). Discrepancies often arise from:

  • Catalyst Purity : Residual Pd in cross-coupling steps reduces yields by 10–25% .

  • Scaling Effects : Milligram-scale reactions show 5–10% lower yields than microgram optimizations due to heat transfer inefficiencies .

    Study Yield (%) Catalyst Purity Scale (mg)
    A (2021)6898%50
    B (2023)8299.5%5

Q. What methodologies assess the environmental impact of this compound?

  • Methodological Answer :

  • Biodegradation Assays : Use OECD 301B guidelines to measure half-life in aquatic systems. The ester group’s hydrolysis rate (t₁/₂ = 7–14 days) determines persistence .
  • Ecotoxicology : Expose Daphnia magna to sublethal concentrations (LC₅₀ assays). Structural analogs show EC₅₀ values of 2–5 mg/L, indicating moderate toxicity .

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